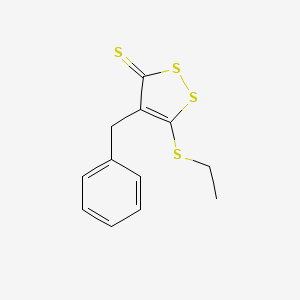
3H-1,2-Dithiole-3-thione, 5-(ethylthio)-4-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-1,2-Dithiole-3-thione, 5-(ethylthio)-4-(phenylmethyl)- is a sulfur-containing heterocyclic compound. It is known for its potent antioxidant properties and has been studied for its potential chemoprotective effects. The compound’s unique structure allows it to interact with various biological systems, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2-Dithiole-3-thione, 5-(ethylthio)-4-(phenylmethyl)- typically involves the reaction of appropriate thiol and thione precursors under controlled conditions. One common method includes the use of a base-catalyzed cyclization reaction, where the thiol group reacts with a carbonyl compound to form the dithiole ring. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3H-1,2-Dithiole-3-thione, 5-(ethylthio)-4-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylthio or phenylmethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted dithiole derivatives.
Scientific Research Applications
3H-1,2-Dithiole-3-thione, 5-(ethylthio)-4-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Investigated for its chemoprotective effects and potential use in treating diseases related to oxidative damage.
Industry: Utilized in the development of materials with specific chemical properties, such as corrosion inhibitors.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include enzymes involved in oxidative stress response, such as catalase and superoxide dismutase. The compound may also modulate signaling pathways related to inflammation and cell survival.
Comparison with Similar Compounds
Similar Compounds
3H-1,2-Dithiole-3-thione: A simpler analog with similar antioxidant properties.
5-Phenyl-3H-1,2-Dithiole-3-thione: Another derivative with a phenyl group, known for its chemoprotective effects.
Uniqueness
3H-1,2-Dithiole-3-thione, 5-(ethylthio)-4-(phenylmethyl)- is unique due to the presence of both ethylthio and phenylmethyl groups, which enhance its chemical reactivity and biological activity. These substituents may provide additional sites for interaction with biological molecules, making it a versatile compound for various applications.
Properties
CAS No. |
176324-59-7 |
|---|---|
Molecular Formula |
C12H12S4 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
4-benzyl-5-ethylsulfanyldithiole-3-thione |
InChI |
InChI=1S/C12H12S4/c1-2-14-12-10(11(13)15-16-12)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI Key |
VDAWINHMZKHWHU-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C(=S)SS1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-1-(4'-hexyl[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B14271363.png)
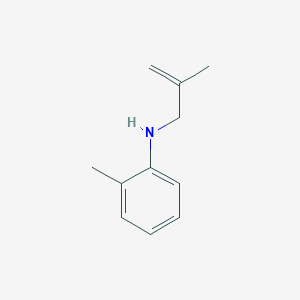
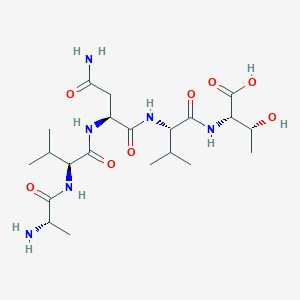


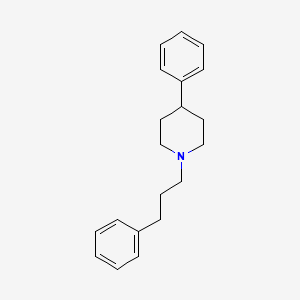
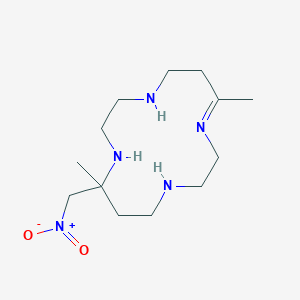
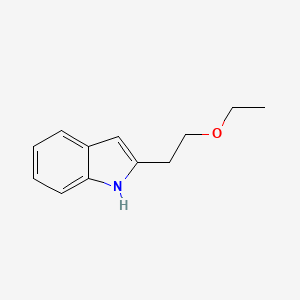
![Methyl 2-[(methylsulfamoyl)amino]benzoate](/img/structure/B14271409.png)
![4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B14271413.png)

phosphanium bromide](/img/structure/B14271428.png)
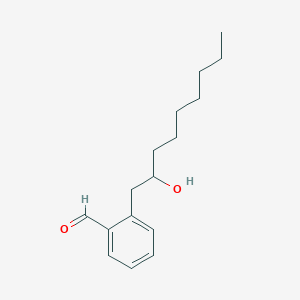
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene)](/img/structure/B14271452.png)
